Ethyl 3-(4,5-dimethoxy-2-nitrophenyl)acrylate

Description

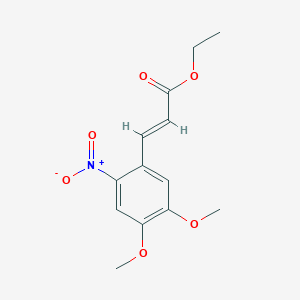

Ethyl 3-(4,5-dimethoxy-2-nitrophenyl)acrylate (CAS No. 91958-71-3) is an acrylate ester derivative with the molecular formula C₁₃H₁₅NO₆ and a molecular weight of 281.26 g/mol . Its structure features a nitro group (-NO₂) at the 2-position and methoxy groups (-OCH₃) at the 4- and 5-positions of the phenyl ring, conjugated to an ethyl acrylate moiety. This compound is characterized by its extended π-conjugation system, which influences its electronic properties and reactivity. It is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, or materials requiring tailored electronic or steric profiles.

Properties

Molecular Formula |

C13H15NO6 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

ethyl (E)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoate |

InChI |

InChI=1S/C13H15NO6/c1-4-20-13(15)6-5-9-7-11(18-2)12(19-3)8-10(9)14(16)17/h5-8H,4H2,1-3H3/b6-5+ |

InChI Key |

RUMVOJBZQRSJMS-AATRIKPKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |

Origin of Product |

United States |

Preparation Methods

- One synthetic route involves starting from 2,4-dimethoxybenzoic acid.

- Under mild reaction conditions, this acid can be converted to methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate .

- Ethyl 3-(4,5-dimethoxy-2-nitrophenyl)acrylate can then be obtained by esterification of the methyl ester with ethanol.

Chemical Reactions Analysis

- The compound can undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents include acids, bases, and transition metal catalysts.

- Major products formed depend on the specific reaction conditions.

Scientific Research Applications

- In chemistry, it serves as a versatile building block for the synthesis of other compounds.

- In biology and medicine, its derivatives may exhibit interesting pharmacological properties.

- In industry, it could find applications in materials science or as intermediates for fine chemicals.

Mechanism of Action

- The exact mechanism by which Ethyl 3-(4,5-dimethoxy-2-nitrophenyl)acrylate exerts its effects remains an area of research.

- Potential molecular targets and pathways involved need further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 3-(4,5-dimethoxy-2-nitrophenyl)acrylate with structurally and functionally related compounds, emphasizing substituent effects, reactivity, and applications.

Structural and Functional Group Comparisons

Reactivity and Stability

- Electronic Effects : The methoxy groups in this compound act as electron-donating groups, stabilizing the aromatic ring and directing electrophilic substitution reactions. In contrast, the nitro group is strongly electron-withdrawing, enhancing the compound’s susceptibility to nucleophilic attack at the β-position of the acrylate .

- Hydrolysis : Compared to ethyl 4-nitrobenzoate, the acrylate ester exhibits slower hydrolysis due to steric hindrance from the methoxy groups and extended conjugation .

- Photostability: The nitro group in the 2-position may reduce photostability compared to compounds like ethyl (2-methyl-4,6-dinitrophenoxy)acetate, where the dinitro configuration absorbs UV light more effectively .

Crystallographic and Analytical Data

- This compound’s structure has been confirmed via single-crystal X-ray diffraction (SHELX programs), revealing a planar acrylate group and dihedral angles of ~10° between the phenyl and acrylate planes .

- In contrast, the acrylamide derivative () may exhibit polymorphism due to its hydroxyl and cyano substituents, complicating crystallization .

Biological Activity

Ethyl 3-(4,5-dimethoxy-2-nitrophenyl)acrylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities. The synthesis, structure-activity relationships (SAR), and case studies related to its biological effects are also discussed.

Chemical Structure and Synthesis

This compound can be synthesized through a reaction involving ethyl acrylate and 4,5-dimethoxy-2-nitrobenzaldehyde. The general reaction scheme is as follows:

- Condensation Reaction : Ethyl acrylate is reacted with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a base catalyst.

- Purification : The product is purified via recrystallization or chromatography to yield the desired compound.

The structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Its efficacy was evaluated using the following parameters:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined to assess potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.10 ± 0.40 |

| This compound | A549 | 6.19 ± 0.50 |

| This compound | HepG2 | 6.25 ± 0.60 |

These results indicate that the compound exhibits significant antiproliferative activity, particularly against breast cancer cells compared to standard drugs like doxorubicin.

The anticancer activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may act as a competitive inhibitor for specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating key regulatory proteins in the apoptosis pathway.

- Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Antioxidant Properties

This compound has demonstrated antioxidant activity in various assays:

- DPPH Radical Scavenging Assay : The compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes related to metabolic pathways:

- AChE Inhibition : Preliminary studies indicate that it may inhibit acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups.

- Combination Therapy : When used in combination with other chemotherapeutic agents, it enhanced the overall efficacy and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.